molecular formula C18H14ClN3O3S B2633801 (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide CAS No. 868237-66-5

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide

Cat. No. B2633801
CAS RN: 868237-66-5
M. Wt: 387.84
InChI Key: KPGLVNVWELOYNI-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

Research has focused on the synthesis of novel thiazolidinedione ring-containing molecules for their potential in treating type-2 diabetes. These compounds have shown significant reductions in blood glucose, total cholesterol, and triglycerides levels in animal models. Notably, the compounds synthesized for this purpose include those with structural similarities to the specified acetamide, demonstrating the chemical's relevance in developing treatments for metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anticancer Activity

Another area of research involves the synthesis of acetamide derivatives for investigating their anticancer activity. Compounds with similar structures have been synthesized and tested against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, showing promising growth inhibition (Karaburun et al., 2018).

Anti-inflammatory Activity

Compounds structurally akin to the specified acetamide have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives have shown significant inhibitory effects on nitric oxide production, inducible nitric oxide synthase activity, and the generation of prostaglandin E2, with effects comparable to or exceeding those of commercial anti-inflammatory drugs (Ma et al., 2011).

Antimicrobial Agents

The synthesis of novel thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity. These studies aim to develop new compounds that can act as effective treatments against various bacterial and fungal pathogens, demonstrating the broader pharmaceutical applications of these chemical frameworks (Mistry, Desai, & Intwala, 2009).

Antioxidant Properties

Research into the antioxidant properties of novel acetamide derivatives containing 1,3,4-thia/oxadiazole moieties has been conducted. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, with some showing comparable activity to ascorbic acid, highlighting their potential as antioxidant agents (Lelyukh et al., 2021).

properties

IUPAC Name

2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-12-5-7-13(8-6-12)21-16(23)10-25-14-4-2-1-3-11(14)9-15-17(24)22-18(20)26-15/h1-9H,10H2,(H,21,23)(H2,20,22,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLVNVWELOYNI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((2-amino-4-oxothiazol-5(4H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide

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